Cas no 91658-98-9 (BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY-)

4-Chloro-2-fluoro-3-hydroxybenzoic acid is a halogenated benzoic acid derivative with a hydroxyl group at the 3-position, offering unique reactivity and structural properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its functional groups enable selective modifications. The presence of chlorine and fluorine substituents enhances its electron-withdrawing characteristics, influencing reactivity in coupling and substitution reactions. The hydroxyl group further provides a site for derivatization, such as esterification or ether formation. Its well-defined structure makes it valuable for designing bioactive molecules, including potential enzyme inhibitors or ligands. High purity grades ensure consistent performance in research and industrial processes.
BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- structure
91658-98-9 structure
商品名:BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY-
CAS番号:91658-98-9
MF:C7H4O3FCl
メガワット:190.556
CID:3389049
PubChem ID:130920224

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- 化学的及び物理的性質

名前と識別子

    • BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY-
    • MFCD30717163
    • 91658-98-9
    • 4-Chloro-2-fluoro-3-hydroxybenzoic acid
    • インチ: InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
    • InChIKey: QOSPHTNGXCTFNH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 189.9832998Da
  • どういたいしつりょう: 189.9832998Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 57.5Ų

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022KYW-100mg
4-Chloro-2-fluoro-3-hydroxybenzoic acid
91658-98-9 95%
100mg
$1071.00 2025-02-13

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- 関連文献

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY-に関する追加情報

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9): A Multifaceted Compound in Modern Chemical and Pharmaceutical Research

BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY-, identified by its Chemical Abstracts Service (CAS) number 91658-98-9, is a specialized organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This compound, characterized by its intricate structural framework, exhibits a unique combination of functional groups that make it a valuable intermediate in the creation of various bioactive molecules. The presence of both chloro and fluoro substituents, coupled with a hydroxyl group, imparts distinct reactivity and binding properties that are highly sought after in medicinal chemistry.

The structural motif of BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) positions it as a versatile building block for designing novel therapeutic agents. The chloro group at the 4-position enhances electrophilic aromatic substitution reactions, while the fluoro substituent at the 2-position introduces lipophilicity and metabolic stability. Additionally, the hydroxyl group at the 3-position allows for further derivatization through etherification or esterification, expanding its synthetic potential. These features collectively contribute to its utility in developing compounds with enhanced pharmacokinetic profiles.

In recent years, the pharmaceutical industry has seen a surge in interest for fluorinated benzoic acid derivatives due to their improved pharmacological properties. The fluorine atom, being highly electronegative, can modulate the electronic distribution of the molecule, influencing both potency and selectivity. This has led to extensive research into fluorinated benzoic acids as scaffolds for drug discovery. Specifically, BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) has been explored in the synthesis of inhibitors targeting various disease pathways.

One notable area of research involves the use of this compound in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The structural features of BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) allow for the design of molecules that can selectively bind to specific kinase domains. For instance, modifications at the hydroxyl and chloro positions have been shown to enhance binding affinity and reduce off-target effects. Preliminary studies have demonstrated promising results in inhibiting aberrant signaling cascades associated with certain types of cancer.

Another emerging application lies in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The unique structural attributes of BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) make it an attractive candidate for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Researchers have reported success in synthesizing derivatives that exhibit potent activity against Gram-positive and Gram-negative bacteria without significant toxicity to human cells.

The role of computational chemistry in optimizing derivatives of BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) cannot be overstated. Advanced computational methods such as molecular docking and quantum mechanical calculations have enabled scientists to predict binding interactions with high accuracy. This approach has not only accelerated the discovery process but also allowed for the rational design of compounds with improved pharmacological properties. By leveraging these computational tools, researchers can identify key structural features that enhance binding affinity and selectivity.

In conclusion, BENZOIC ACID, 4-CHLORO-2-FLUORO-3-HYDROXY- (CAS No. 91658-98-9) represents a significant advancement in chemical synthesis and pharmaceutical research. Its unique structural composition and functional groups make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its potential as a cornerstone in future drug discovery efforts.

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